molecular formula C8H8FNO2 B3119946 (R)-2-Amino-2-(3-fluorophenyl)acetic acid CAS No. 25698-44-6

(R)-2-Amino-2-(3-fluorophenyl)acetic acid

Cat. No.: B3119946
CAS No.: 25698-44-6
M. Wt: 169.15 g/mol
InChI Key: LVYBCZIDQKJNFP-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-2-(3-fluorophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-(3-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYBCZIDQKJNFP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Final Product Specification and Testing:each Final Batch of R 2 Amino 2 3 Fluorophenyl Acetic Acid Must Be Tested Against a Comprehensive Set of Specifications. the Cornerstone of This Testing is the Validation of Analytical Procedures According to Established Guidelines, Such As Those from the International Council for Harmonisation Ich , Specifically Ich Q2 R1 .ich.orgloesungsfabrik.dethis Ensures the Methods Used to Test the Product Are Suitable for Their Intended Purpose.

The most critical analytical method for a chiral compound is one that can determine enantiomeric purity. Chiral HPLC is the most widely used technique for this purpose. registech.com A validated chiral HPLC method can accurately separate and quantify the desired (R)-enantiomer from its undesired (S)-enantiomer, ensuring the product meets stringent purity requirements. Validation of such a method involves demonstrating its specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. registech.comfda.govbanglajol.info

The following table summarizes the key analytical tests and methodologies employed to ensure batch consistency for (R)-2-Amino-2-(3-fluorophenyl)acetic acid.

Test ParameterAnalytical Method(s)Purpose
Identity FTIR, NMR Spectroscopy, Mass Spectrometry (MS)Confirms the chemical structure matches that of this compound.
Assay (Purity) HPLC, TitrationQuantifies the amount of the pure compound, typically expressed as a percentage (e.g., >99.0%).
Enantiomeric Purity Chiral High-Performance Liquid Chromatography (HPLC)Determines the enantiomeric excess (e.e.) by quantifying the percentage of the desired (R)-enantiomer relative to the (S)-enantiomer. registech.com
Related Substances HPLC, Gas Chromatography (GC)Detects and quantifies any impurities, such as starting materials, by-products, or degradation products.
Polymorphic Form X-ray Powder Diffraction (XRPD), DSC, TGAVerifies that the batch consists of the correct and consistent crystalline form.
Residual Solvents Gas Chromatography (GC) - HeadspaceQuantifies any remaining solvents from the manufacturing process to ensure they are below acceptable safety limits.

By consistently applying these rigorous analytical protocols, researchers and manufacturers can ensure the quality, consistency, and reproducibility of this compound, which is fundamental for reliable scientific studies and downstream applications.

Role As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Chiral Molecules

The enantiomerically pure nature of (R)-2-amino-2-(3-fluorophenyl)acetic acid makes it a valuable starting material for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. Chiral amino acids are fundamental components in the construction of a wide array of biologically active compounds. The introduction of a fluorinated phenylglycine derivative can significantly enhance the metabolic stability and binding affinity of a drug candidate.

The synthetic utility of fluorinated amino acids lies in their ability to serve as scaffolds for introducing chirality and specific functionalities. While extensive research has been conducted on fluorinated amino acids in general, the specific applications of the (R)-3-fluoro isomer are a growing area of interest. For instance, related fluorinated phenylacetic acid derivatives are key intermediates in the synthesis of various pharmaceuticals. The general synthetic strategies involving such chiral amino acids often include N-protection, carboxyl activation, and subsequent coupling reactions to build more complex molecular architectures.

Table 1: Examples of Chiral Molecules Derived from Phenylglycine Scaffolds

Class of MoleculeTherapeutic AreaRole of Phenylglycine Moiety
β-Lactam AntibioticsAntibacterialIncorporation into the side chain to improve efficacy.
AnticoagulantsThrombosisServes as a key chiral element for binding to thrombin.
Antiviral AgentsHIV, HepatitisForms the backbone of protease inhibitors.

This table illustrates the general application of phenylglycine derivatives in drug discovery; specific examples originating from this compound are still emerging in the literature.

Application in Peptide Mimetics and Modified Peptides

The incorporation of non-natural amino acids like this compound into peptide sequences is a well-established strategy to create peptide mimetics and modified peptides with enhanced properties. The fluorine atom can alter the conformational preferences of the peptide backbone, increase resistance to enzymatic degradation, and improve bioavailability. farmaciajournal.com

The unique properties of fluorine, such as its high electronegativity and ability to form strong C-F bonds, can lead to peptides with improved thermal and chemical stability. nih.gov The introduction of this fluorinated amino acid can also influence the binding affinity of the peptide to its target protein by participating in favorable intermolecular interactions. nih.gov

Table 2: Effects of Fluorination on Peptide Properties

PropertyEffect of Fluorine IncorporationRationale
Proteolytic StabilityIncreasedSteric hindrance and electronic effects of fluorine can prevent recognition by proteases. nih.gov
Conformational ControlAlteredThe gauche effect and other stereoelectronic interactions involving fluorine can favor specific secondary structures.
Binding AffinityCan be enhancedFluorine can participate in hydrogen bonding, dipole-dipole, and other non-covalent interactions with biological targets. nih.gov
HydrophobicityIncreasedThe fluorinated phenyl group increases the lipophilicity of the amino acid residue.

Contribution to the Synthesis of Diverse Heterocyclic Compounds

Amino acids are versatile starting materials for the synthesis of a wide range of heterocyclic compounds due to the presence of both an amino and a carboxylic acid group. rdd.edu.iq this compound can be utilized in cyclization reactions to form various heterocyclic systems, such as quinazolinones and triazoles, which are important scaffolds in medicinal chemistry. nih.govnih.gov

The synthesis of these heterocycles often involves the reaction of the amino acid with other bifunctional reagents, leading to the formation of the desired ring system. The presence of the 3-fluorophenyl group can influence the reactivity of the starting material and the biological activity of the final heterocyclic product. For example, fluorinated substituents are known to play a crucial role in the activity of many heterocyclic drugs.

Table 3: Examples of Heterocyclic Scaffolds Synthesized from Amino Acids

Heterocyclic SystemSynthetic StrategyPotential Biological Activity
QuinazolinonesCondensation with anthranilic acid derivatives. nih.govAnticancer, anti-inflammatory, anticonvulsant
TriazolesMulti-component reactions involving azides. nih.govAntifungal, antiviral, antimicrobial
ThiazolesHantzsch synthesis or related methods. farmaciajournal.comAntibacterial, anti-inflammatory
PyrazolesCondensation with 1,3-dicarbonyl compounds.Analgesic, anti-inflammatory

This table provides general synthetic routes from amino acids to heterocycles; direct synthetic examples using this compound are an active area of research.

Utility in Material Science Research

The unique properties imparted by fluorine are also being harnessed in the field of material science. numberanalytics.compsu.edu Fluorinated amino acids, including this compound, are being explored as building blocks for the creation of novel functional materials. numberanalytics.com The strong C-F bond and the hydrophobicity of fluorinated segments can lead to materials with enhanced thermal stability, chemical resistance, and unique self-assembly properties. nih.gov

For instance, peptides containing fluorinated amino acids have been shown to self-assemble into well-defined nanostructures such as nanotubes and nanofibers. These materials have potential applications in areas such as drug delivery, tissue engineering, and biosensing. The specific stereochemistry and the presence of the 3-fluorophenyl group in this compound can be expected to influence the morphology and properties of the resulting self-assembled materials. numberanalytics.com

Table 4: Potential Applications of Fluorinated Amino Acid-Based Materials

Material TypePotential ApplicationKey Property Conferred by Fluorination
Self-assembling PeptidesDrug delivery, hydrogels for tissue engineering. numberanalytics.comEnhanced stability and controlled assembly. numberanalytics.com
Fluorinated PolymersHigh-performance coatings, membranes.Thermal stability, chemical inertness, low surface energy.
Liquid CrystalsDisplay technologies.Altered mesophase behavior and stability.
NanomaterialsBiosensors, imaging agents. numberanalytics.comUnique electronic properties and biocompatibility. numberanalytics.com

Biological Activity and Mechanistic Studies in Vitro Research

Enzyme Inhibition Studies

Amino acids and their derivatives are frequently studied as inhibitors of various enzymes, including proteases like aminopeptidases. The introduction of a fluorine atom can significantly alter the electronic properties and binding interactions of a molecule.

Aminopeptidase N (APN, also known as CD13) is a zinc-dependent metalloprotease involved in various physiological processes, making it a target for drug development. While direct inhibition data for (R)-2-Amino-2-(3-fluorophenyl)acetic acid against hAPN or pAPN is not available, studies on other amino acid derivatives provide context. For example, inhibitors like Bestatin and Actinonin are well-characterized competitive inhibitors of APN. Their inhibitory constants (Kᵢ) against porcine APN (pAPN) are approximately 4 µM and 1 µM, respectively. researchgate.net More potent synthetic inhibitors, such as certain aminobenzosuberone derivatives, have demonstrated Kᵢ values in the nanomolar and even picomolar range against mammalian APN. mdpi.com The inhibitory potency of such compounds typically relies on a functional group that can chelate the active site zinc ion and a structure that fits within the enzyme's substrate-binding pockets. Phenylglycine analogues have been explored as inhibitors, and their activity is influenced by substitutions on the phenyl ring.

Table 1: Inhibitory Constants (Kᵢ) of Selected Compounds Against Porcine Aminopeptidase N (pAPN)

CompoundTarget EnzymeInhibition Constant (Kᵢ)Reference
BestatinpAPN~4 µM researchgate.net
ActinoninpAPN~1 µM researchgate.net
Aminobenzosuberone Derivative (21i)Mammalian APN60 pM mdpi.com
This compoundpAPN / hAPNData Not AvailableN/A

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance a molecule's biological activity. nih.gov The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, create new dipole interactions, and improve metabolic stability. In the context of enzyme inhibitors, a fluorine atom on an aromatic ring, such as the phenyl ring in phenylglycine, can lead to enhanced binding affinity. nih.gov This enhancement may arise from favorable interactions with amino acid residues in the enzyme's binding pocket through polar, hydrophobic, or orthogonal multipolar C-F···C=O interactions. While this is a widely applied principle, specific studies quantifying the binding affinity enhancement for this compound were not found.

Investigation of Potential Biological Effects

Fluorinated organic molecules are integral to many pharmaceuticals, including anticancer and anti-inflammatory agents. unilag.edu.ng The unique properties of fluorine can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with biological targets.

Many fluorinated compounds have demonstrated potent anticancer properties. unilag.edu.ngnih.gov For instance, the well-known chemotherapy agent 5-fluorouracil (B62378) functions by inhibiting thymidylate synthase, thereby disrupting DNA synthesis. Other fluorinated molecules have been shown to induce apoptosis (programmed cell death) in cancer cells. Studies on various fluorinated Schiff bases and isatins have reported cytotoxic effects against cancer cell lines like A549 (lung carcinoma) and induction of apoptosis, confirmed by the expression of markers like cleaved caspase-3. nih.govmdpi.com However, no specific studies have been published demonstrating the in vitro anticancer or apoptosis-inducing properties of this compound on any cancer cell line.

Table 2: Examples of In Vitro Anticancer Activity of Fluorinated Compounds

Compound TypeCancer Cell LineObserved EffectReference
Fluorinated Schiff Base (Compound 6)A549 (Lung)IC₅₀: 0.64 µM nih.gov
Fluorinated Isatins (e.g., Compound 3a)VariousModerate Cytotoxicity mdpi.com
This compoundVariousData Not AvailableN/A

Inflammation is a key pathological feature in many diseases, and its modulation is a major therapeutic goal. The cyclooxygenase (COX) enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Numerous fluorinated compounds have been synthesized and evaluated for their anti-inflammatory potential. For example, fluorinated benzofuran (B130515) derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation in macrophages by inhibiting COX-2 expression and reducing the secretion of inflammatory mediators like prostaglandin (B15479496) E₂ (PGE₂), with IC₅₀ values in the low micromolar range. nih.gov Similarly, certain fluorinated pyrazole (B372694) chalcones exhibit significant anti-inflammatory activity. ekb.eg Despite these examples within the broader class of fluorinated organic molecules, there is no published research on the specific in vitro anti-inflammatory effects of this compound.

The biological effects of a compound are dictated by its interactions with specific molecular targets, which can include receptors, ion channels, and structural proteins, in addition to enzymes. The conformational behavior of amino acids like phenylglycine is crucial for these interactions. nih.gov The introduction of fluorine can modulate these interactions, potentially leading to new therapeutic applications. However, without direct experimental evidence, the specific molecular targets of this compound remain uncharacterized in the scientific literature.

Structure Activity Relationship Sar Investigations

Methodologies for SAR Studies

Modern SAR studies employ a combination of advanced synthetic and screening techniques to efficiently navigate chemical space and identify compounds of interest.

To rapidly generate a diverse collection of analogs for SAR studies, parallel synthesis has become an indispensable tool. spirochem.com This strategy enables the simultaneous creation of numerous distinct compounds, significantly accelerating the discovery process compared to traditional sequential synthesis. bioduro.com The core principle involves using a common chemical intermediate, or scaffold, which is then treated with a wide array of building blocks or reagents in a spatially separated manner, often using multiwell plates. bioduro.comresearchgate.net

Several parallel synthesis techniques are applicable for creating libraries based on the (R)-2-Amino-2-(3-fluorophenyl)acetic acid scaffold:

Solid-Phase Synthesis: In this approach, the initial scaffold is chemically attached to an insoluble polymer resin. A series of chemical reactions is then performed, with excess reagents and byproducts being easily washed away after each step. One early manual method, the "teabag" procedure, involved sealing the resin in labeled, meshed containers that could be moved through different reaction vessels for various steps like amino acid addition and deprotection. qyaobio.com

Split and Mix Synthesis: This method is particularly powerful for creating very large combinatorial libraries on resin beads. qyaobio.com The resin is split into multiple portions, a different building block is added to each, and then all portions are recombined. Repeating this "split-and-mix" cycle allows for the exponential generation of unique compounds, with each bead theoretically holding a single chemical entity. qyaobio.com

Solution-Phase Synthesis: This technique is performed without a solid support and has been adapted for high-throughput formats. It often relies on reactions that proceed to high completion or purification methods that are amenable to automation, such as liquid-liquid extraction or solid-phase scavenger resins.

These parallel approaches allow for systematic modifications to the core structure, such as altering the substituents on the phenyl ring, converting the carboxylic acid to various esters or amides, or acylating the amino group. The resulting collection of related molecules is known as a chemical library, which serves as the foundation for subsequent screening. bioduro.com

Table 1: Conceptual Parallel Synthesis Library for (R)-2-Amino-2-(phenyl)acetic Acid Analogs
ScaffoldReagent Set A (R1)Reagent Set B (R2)Resulting Library Products
(R)-Amino-(3-fluorophenyl)acetic acidBenzoyl chlorideMethanol / H+(R)-Methyl 2-(benzoylamino)-2-(3-fluorophenyl)acetate
Acetyl chlorideEthanol / H+(R)-Ethyl 2-(acetylamino)-2-(3-fluorophenyl)acetate
Propionyl chloridePropanol / H+(R)-Propyl 2-(propionylamino)-2-(3-fluorophenyl)acetate

Once a compound library is synthesized, high-throughput screening (HTS) is employed to rapidly assess the biological activity of each member. all-chemistry.com HTS platforms utilize automation, miniaturized assays (typically in 96-, 384-, or 1536-well plates), and sensitive detection methods to test thousands of compounds per day. all-chemistry.com This allows for the efficient identification of "hits"—compounds that exhibit a desired biological effect in a specific assay. all-chemistry.com

For libraries derived from this compound, various in vitro HTS assays could be deployed depending on the biological target of interest:

Target-Based Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or a receptor. For example, a fluorescence-based assay could be used to screen for inhibitors of a specific enzyme, where a change in fluorescence indicates that a compound has disrupted the enzyme's activity. bath.ac.uk A method for screening amino acid dehydrogenase, for instance, relies on the release of a fluorescent dye from a metal complex when an amino acid binds to the metal, providing a measurable signal. nih.gov

The data generated from HTS are crucial for building an initial SAR profile, as they link specific structural features from the library with observed biological activity. This allows researchers to quickly identify promising compounds for further investigation.

Correlating Structural Modifications with Research-Relevant Bioactivity

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry. researchgate.net Fluorine's unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical properties and biological activity. researchgate.net These effects include enhanced metabolic stability, increased binding affinity, and altered acidity or basicity of nearby functional groups. researchgate.net

The position of the fluorine atom on the phenyl ring is particularly critical. A case study of fluorinated isomers targeting G protein-coupled receptors (GPCRs) found that simply moving a fluorine atom from one position to another on an aromatic ring can result in dramatic changes in potency, sometimes by as much as 1300-fold. nih.gov This phenomenon, where structurally similar compounds exhibit a large difference in activity, is known as an "activity cliff". nih.gov For this compound, the placement of fluorine at the meta- (3-) position dictates a specific electronic influence on the ring and avoids the steric hindrance that an ortho- (2-) positioned fluorine might introduce. researchgate.net

Table 2: Illustrative Impact of Fluorine Position on Receptor Affinity (Hypothetical Data Based on General SAR Principles)
CompoundFluorine PositionRelative Potency (IC50)Rationale for Activity Change
(R)-2-Amino-2-(2-fluorophenyl)acetic acidOrtho (2-position)LowerPotential for steric clash with the binding pocket; altered electronic effects on the amino and acid groups.
This compoundMeta (3-position)HigherOptimal electronic perturbation of the phenyl ring for target engagement without direct steric interference.
(R)-2-Amino-2-(4-fluorophenyl)acetic acidPara (4-position)VariableDifferent electronic influence compared to the meta-position, which may be more or less favorable depending on the target's electronic environment.

Adding more fluorine atoms can further modulate activity, but the effects are not always additive and depend heavily on their positions and the nature of the biological target.

Beyond the fluorine substituent, the amino (-NH2) and carboxylic acid (-COOH) groups are critical functional groups that play a central role in target engagement. These groups can participate in key molecular interactions such as hydrogen bonds, ionic bonds (salt bridges), and polar interactions.

Systematic modification of these groups is a cornerstone of SAR studies:

Amino Group Modifications: The primary amine can be acylated to form amides or alkylated to secondary or tertiary amines. These changes alter the group's hydrogen-bonding capacity (a primary amine is a hydrogen bond donor and acceptor, while a tertiary amine is only an acceptor) and its basicity. Such modifications can fine-tune the molecule's interaction with specific amino acid residues in a protein's binding pocket.

Carboxylic Acid Modifications: The carboxylic acid is often a key binding motif, forming strong ionic and hydrogen bonds with positively charged residues like arginine or lysine. Converting it to an ester or an amide neutralizes the negative charge and alters its size and hydrogen-bonding profile. This can reveal the importance of the ionic interaction for bioactivity. For instance, studies on 2-phenylglycine derivatives have shown that incorporating moieties like 1,3,4-oxadiazole (B1194373) can introduce new biological activities. nih.gov

Phenyl Ring Modifications: Introducing other substituents to the phenyl ring can impact lipophilicity, steric profile, and electronic properties, all of which influence how the compound fits into and interacts with its target. Research on related structures has shown that carbonyl functions and fluorine substituents can be crucial for forming hydrogen and halogen bonds, respectively, with a target enzyme. mdpi.com

By systematically making these changes and measuring the resulting bioactivity, researchers can build a detailed map of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Theoretical and Computational Chemistry Studies

Conformational Analysis of (R)-2-Amino-2-(3-fluorophenyl)acetic Acid and Analogues

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. springernature.com For a flexible molecule like this compound, rotation around its single bonds gives rise to numerous possible conformations, which can significantly influence its physical properties and biological activity.

Computational studies on analogous fluorinated amino acids, such as fluoroglycine and fluoroalanine, have shown that the introduction of fluorine can have a notable impact on conformational preferences. researchgate.netresearchgate.net For instance, quantum chemical calculations on 3-fluoroalanine indicate that attractive interactions between the fluorine atom and N-H or O-H groups can stabilize certain conformers through the formation of weak hydrogen bridges. researchgate.net Similarly, in fluoroglycine, conformers where the nitrogen lone pair is anti-periplanar to the C-F bond are found to be exceptionally stable. researchgate.net

Table 7.1: Key Dihedral Angles for Conformational Analysis

Dihedral Angle Atoms Involved Description
φ (phi) C-N-Cα-C Rotation around the N-Cα bond (relevant in peptides)
ψ (psi) N-Cα-C-N Rotation around the Cα-C bond (relevant in peptides)
χ1 (chi1) N-Cα-Cβ-Cγ Rotation of the phenyl side chain around the Cα-Cβ bond
χ2 (chi2) Cα-Cβ-Cγ-Cδ1 Rotation of the phenyl ring itself

Note: For the free amino acid, analysis focuses on the torsion angles defining the orientation of the phenyl, amino, and carboxyl groups.

Quantum Chemical Calculations (e.g., Density Functional Theory, Møller-Plesset Perturbation Theory) for Electronic Properties and Interaction Energies

Quantum chemical calculations provide a highly accurate description of the electronic structure of a molecule, which governs its reactivity and interactions.

Density Functional Theory (DFT) is a popular method that calculates the electronic energy based on the molecule's electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for calculating a range of properties for molecules like this compound.

Møller-Plesset Perturbation Theory (MP) is a post-Hartree-Fock method that improves accuracy by including electron correlation effects. uc.pt MP2 (second-order) is a common level of theory used for more precise energy and geometry calculations.

These methods are used to determine key electronic properties:

Molecular Geometry: Optimization of the molecule's structure to find its most stable (lowest energy) geometry.

Electron Distribution: Calculation of atomic charges and the molecular electrostatic potential (MEP) map, which shows regions of positive and negative charge on the molecule's surface. The MEP is crucial for understanding where the molecule is likely to engage in electrostatic interactions.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and electronic excitation properties. nih.gov

Interaction Energies: By calculating the energy of a ligand-target complex and subtracting the energies of the individual molecules, a precise interaction energy can be determined. This is often used to analyze specific interactions, such as hydrogen bonding or stacking with aromatic residues in a protein active site.

Table 7.2: Predicted Electronic Properties from Quantum Chemical Calculations (Illustrative)

Property Typical Calculation Method Significance
HOMO Energy DFT (e.g., B3LYP/6-311++G(d,p)) Energy of the highest energy electrons; relates to electron-donating ability.
LUMO Energy DFT (e.g., B3LYP/6-311++G(d,p)) Energy of the lowest energy unoccupied orbital; relates to electron-accepting ability.
HOMO-LUMO Gap DFT Indicator of chemical reactivity and kinetic stability.
Dipole Moment DFT, MP2 Measure of the overall polarity of the molecule.
Atomic Charges NBO, Mulliken, RESP Distribution of electron density among the atoms; used in MD force fields.

Note: The values in this table are illustrative examples of the types of data generated.

Computational Predictions for Spectroscopic Data Interpretation

Computational methods are frequently used to predict spectroscopic data, which can be a powerful tool for confirming the structure of synthesized compounds and interpreting experimental spectra. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts is a significant application of computational chemistry. nih.gov DFT calculations, using methods like GIAO (Gauge-Including Atomic Orbital), can predict chemical shifts with high accuracy. researchgate.net Comparing the calculated spectrum of a proposed structure with the experimental spectrum can help confirm its identity. For fluorinated compounds, predicting the ¹⁹F chemical shift is particularly valuable as it is highly sensitive to the local electronic environment. rsc.orgnih.gov

Infrared (IR) Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. uc.pt The calculated IR spectrum can be compared with the experimental spectrum to assign the observed absorption bands to specific molecular vibrations, such as C=O stretching, N-H bending, or C-F stretching. This helps in the structural characterization of the molecule and its different conformers. uc.pt

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. functmaterials.org.ua This can provide information about the electronic structure and chromophores within the molecule.

Table 7.3: Application of Computational Methods in Spectroscopy

Spectroscopic Technique Computational Method Information Obtained
NMR (¹H, ¹³C, ¹⁹F) DFT (GIAO) Prediction of chemical shifts and coupling constants for structural verification. nih.govnsf.gov
Infrared (IR) DFT, MP2 Calculation of vibrational frequencies and intensities to aid in peak assignment. uc.pt
UV-Visible TD-DFT Prediction of electronic absorption wavelengths (λ_max) and transition characteristics. functmaterials.org.ua

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Purity and Enantiopurity Assessment

Chromatography is an indispensable tool for separating and analyzing mixtures. In the context of "(R)-2-Amino-2-(3-fluorophenyl)acetic acid," both achiral and chiral chromatographic methods are vital for quality control and characterization.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the chemical purity of "this compound." The method separates the target compound from any impurities, such as starting materials, byproducts, or degradation products.

A typical approach involves reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. Aromatic amino acids can be effectively separated using a gradient elution with a mobile phase consisting of an aqueous component (often with a pH-modifying additive like trifluoroacetic acid or formic acid) and an organic modifier like acetonitrile. nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl ring in the molecule possesses a chromophore that absorbs UV light. liberty.edu The purity is calculated by comparing the peak area of the main compound to the total area of all observed peaks in the chromatogram.

Table 1: Representative HPLC Method for Purity Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Ensuring the enantiomeric purity of "this compound" is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral chromatography is the definitive method for separating the (R)- and (S)-enantiomers and quantifying the enantiomeric excess (ee).

Direct separation of underivatized amino acid enantiomers can be achieved using chiral stationary phases (CSPs) that engage in stereoselective interactions. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for this class of compounds. sigmaaldrich.com These phases operate via multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric repulsion, allowing for the resolution of the two enantiomers into distinct peaks. researchgate.netnih.gov The enantiomeric excess is calculated from the relative peak areas of the (R)- and (S)-enantiomers.

Table 2: Representative Chiral HPLC Method for Enantiopurity

ParameterCondition
Column Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T)
Mobile Phase Methanol/Water/Formic Acid mixture
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient

Spectroscopic Characterization Methods

Spectroscopic methods are used to elucidate the molecular structure of "this compound," confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments provide complementary information to build a complete picture of the molecule.

¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms. For "this compound," one would expect signals for the four protons on the aromatic ring, a signal for the single proton on the alpha-carbon (the stereocenter), and exchangeable protons from the amino and carboxylic acid groups. The aromatic protons would appear as complex multiplets due to proton-proton and proton-fluorine couplings. chemicalbook.comresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. Expected signals include those for the carboxyl carbon, the alpha-carbon, and the six carbons of the fluorophenyl ring. compoundchem.comyoutube.com The carbon atoms in the aromatic ring will show splitting due to coupling with the fluorine atom (C-F coupling).

¹⁹F NMR: The fluorine-19 NMR spectrum is highly specific and sensitive for fluorine-containing compounds. wikipedia.org It provides a direct way to confirm the presence of the fluorine atom. For this compound, a single signal is expected for the fluorine atom on the phenyl ring. nih.gov The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic system. ucsb.edu

Table 3: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H 7.10 - 7.50Multiplet (m)
~4.50Singlet (s) or Broad Singlet
¹³C ~175Singlet (s)
161 - 164Doublet (d, ¹JCF)
110 - 135Multiple signals, some are doublets (d)
~55Singlet (s)
¹⁹F -110 to -115Multiplet (m)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and other experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 169.15 g/mol .

Tandem mass spectrometry (MS/MS) induces fragmentation of the molecular ion. For α-amino acids, a characteristic and often dominant fragmentation pathway is the loss of the carboxylic acid group as COOH (45 Da) or as a combined loss of water and carbon monoxide (H₂O + CO, 46 Da). libretexts.orgnih.gov This results in a prominent fragment ion that is indicative of the amino acid structure.

Table 4: Expected Mass Spectrometry Data

IonPredicted m/zDescription
[M+H]⁺ 170.06Protonated molecular ion
[M+H - H₂O]⁺ 152.05Loss of water
[M+H - COOH]⁺ 125.05Loss of the carboxylic acid group
[M+H - H₂O - CO]⁺ 124.06Subsequent loss of water and carbon monoxide

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. okstate.edu The IR spectrum of "this compound" would display absorption bands corresponding to the amino acid and fluorophenyl moieties. As an amino acid, it likely exists as a zwitterion in the solid state, which influences the positions of the amine and carboxylate bands.

Table 5: Characteristic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
N-H Stretch (amino group) 3000 - 3300 (broad)Stretching
C-H Stretch (aromatic) 3030 - 3100Stretching
C=O Stretch (carboxylate) 1590 - 1650Asymmetric Stretching
N-H Bend (amino group) 1500 - 1600Bending
C=C Stretch (aromatic) 1450 - 1600Stretching
C-F Stretch 1100 - 1300Stretching
C-H Bend (aromatic) 690 - 900Out-of-plane Bending

Sources: nih.govirphouse.comlibretexts.org

X-ray Crystallography for Structural Elucidation and Polymorphic Consistency

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For a chiral molecule such as this compound, single-crystal X-ray diffraction is the most powerful method for confirming its absolute configuration, which is a critical aspect of its chemical identity given that enantiomers can have different biological activities. springernature.com This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and the spatial arrangement of its atoms.

While a public crystal structure for this compound is not available as of the latest search, the application of this method would be indispensable for its comprehensive characterization. The structural data obtained from X-ray analysis serves as the ultimate reference for confirming the compound's synthesis and stereochemistry. In cases where obtaining a suitable single crystal is challenging, X-ray powder diffraction (XRPD) of a salt formed with a chiral counterion of known configuration can also be used to establish absolute configuration. researchgate.netnih.gov

Beyond the individual molecule, X-ray crystallography is crucial for studying polymorphism—the ability of a compound to exist in two or more different crystal packing arrangements. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit varied physicochemical properties, including solubility, dissolution rate, and stability, which can impact its performance. acs.org Therefore, comprehensive polymorph screening is a vital step in pharmaceutical development to identify all possible crystalline forms and select the most stable and suitable one. acs.org

Once the desired polymorph is identified, X-ray Powder Diffraction (XRPD) becomes a primary tool for ensuring batch-to-batch polymorphic consistency. The XRPD pattern is a unique fingerprint for a specific crystalline form. By comparing the diffraction patterns of new production batches against an established reference standard, manufacturers can verify that the correct and consistent polymorphic form is being produced, which is essential for uniform product quality.

Illustrative Single-Crystal Crystallographic Data

The following table is a hypothetical representation of the type of data that would be obtained from a single-crystal X-ray diffraction analysis for a compound in this class. No specific data is publicly available for this compound.

ParameterIllustrative ValueDescription
Chemical FormulaC₈H₈FNO₂The elemental composition of the molecule.
Crystal SystemOrthorhombicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁2₁2₁A specific description of the crystal's symmetry, essential for chiral molecules.
a, b, c (Å)5.6, 12.3, 14.1The dimensions of the unit cell along the x, y, and z axes.
α, β, γ (°)90, 90, 90The angles between the unit cell axes.
Volume (ų)970.8The volume of a single unit cell.
Z4The number of molecules per unit cell.
Flack Parameter0.02(5)A critical value used to confirm the absolute stereochemistry of the crystal. researchgate.net
R-factor (R₁)< 0.05An indicator of the agreement between the crystallographic model and the experimental data.
Data SourceHypotheticalSource of the crystallographic data.

Protocols for Ensuring Research Reproducibility and Batch Consistency

Ensuring the reproducibility of research findings and the consistency of manufactured batches is paramount, particularly for chiral compounds used in pharmaceutical development. A comprehensive quality control strategy for this compound involves rigorous protocols at every stage, from raw material inspection to final product release. These protocols are designed to minimize variability and ensure that each batch meets predefined specifications for identity, purity, and stereochemical integrity.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of enantiomerically pure fluorinated amino acids like (R)-2-Amino-2-(3-fluorophenyl)acetic acid is often challenging. researchgate.net Future research is intensely focused on developing more efficient, scalable, and sustainable synthetic methods.

Chemoenzymatic Synthesis: A significant area of development is the use of enzymes to achieve high stereoselectivity under mild conditions. Biocatalytic routes, employing enzymes such as amine transaminases (ATAs), can produce chiral amines with excellent enantioselectivity. rsc.org Researchers are exploring multi-enzyme cascade reactions, which combine several enzymatic steps in a single pot to improve efficiency and reduce waste. nih.gov For instance, a two-step chemoenzymatic pathway could involve the synthesis of a racemic N-acetylated precursor followed by enzymatic resolution using an acylase, a method proven effective for producing optically pure unnatural amino acids. researchgate.net

Continuous Flow Chemistry: Flow chemistry is emerging as a powerful technology for synthesizing active pharmaceutical ingredients (APIs) and their intermediates. nih.govchemistryviews.org This methodology offers superior control over reaction parameters, enhanced safety, and the potential for straightforward scaling-up. chemistryviews.org A semi-continuous process for producing fluorinated amino acids has been developed involving photooxidative cyanation of a fluorinated amine followed by acid-mediated hydrolysis. chemistryviews.org Adapting such protecting-group-free flow processes for the asymmetric synthesis of this compound could significantly streamline its production, making it more accessible for broader applications in medicinal chemistry. chemistryviews.orgresearchgate.net

Advanced Asymmetric Catalysis: While established methods for asymmetric synthesis exist, the discovery of new chiral catalysts and ligands continues to be a priority. mdpi.com Research into novel organocatalysts and transition-metal complexes aims to improve yields, reduce catalyst loading, and broaden the scope of reactions for creating chiral centers with high enantiomeric excess. researchgate.netnih.gov These advancements are critical for refining the synthesis of complex unnatural amino acids. nih.govrsc.org

MethodologyPotential AdvantagesRelevant Research Focus
Chemoenzymatic Synthesis High enantioselectivity, mild reaction conditions, reduced environmental impact.Amine transaminases (ATAs), acylase-based resolution, multi-enzyme cascades. rsc.orgnih.govresearchgate.net
Continuous Flow Chemistry Enhanced process control, improved safety, scalability, potential for automation.Protecting-group-free synthesis, telescoped multi-step reactions. nih.govchemistryviews.org
Advanced Asymmetric Catalysis Higher yields and enantioselectivity, lower catalyst loadings, broader substrate scope.Novel organocatalysts, development of new chiral ligands for metal catalysis. mdpi.comresearchgate.net

Design and Synthesis of Advanced Derivatives for Specific Research Probes

Beyond its role as a building block, derivatives of this compound are being designed as sophisticated tools to investigate biological systems.

Radiolabeled Probes for PET Imaging: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used extensively in oncology. frontiersin.org Many tumors exhibit upregulated amino acid transport systems to fuel their rapid proliferation. frontiersin.orgresearchgate.netnih.gov By labeling amino acids with positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F), researchers can create tracers that visualize tumors with high sensitivity. nih.govnih.govmdpi.com Future work will involve synthesizing ¹⁸F-labeled derivatives of this compound to evaluate their potential as PET imaging agents for various cancers, particularly brain tumors where traditional tracers are less effective. frontiersin.orgresearchgate.net

Fluorescent Probes: Fluorescent probes are indispensable tools in cell biology for visualizing and tracking molecules within living cells. mdpi.comcaymanchem.com Derivatives of this compound can be conjugated with fluorophores, such as BODIPY or naphthalimide, to create probes for studying amino acid transporters or specific protein-ligand interactions. caymanchem.comnih.govrsc.org The design of such probes requires careful consideration to ensure that the fluorescent tag does not interfere with the molecule's intrinsic binding properties. nih.gov

Photoaffinity Labels: To definitively identify the biological targets of a compound, researchers use photoaffinity labeling (PAL). wikipedia.orgenamine.net This technique involves incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the molecule of interest. wikipedia.orgenamine.netresearchgate.net Upon UV irradiation, this group forms a highly reactive species that covalently binds to the target protein, allowing for its subsequent isolation and identification. researchgate.netnih.gov Designing photoaffinity probes based on the this compound scaffold will be a crucial step in elucidating the specific proteins and pathways it modulates. nih.gov

Probe TypeApplicationDesign Principle
Radiolabeled (¹⁸F) Probes Cancer diagnosis and staging via PET imaging.Incorporation of fluorine-18 to track uptake by amino acid transporters in tumor cells. nih.govnih.gov
Fluorescent Probes Visualizing molecular interactions in living cells.Conjugation with a fluorophore to enable detection by fluorescence microscopy. caymanchem.comnih.gov
Photoaffinity Labels Identifying specific protein targets.Incorporation of a photoreactive group that forms a covalent bond with the target upon UV activation. wikipedia.orgenamine.net

Deeper Mechanistic Investigations of Biological Interactions

Understanding precisely how the fluorine atom in this compound influences biological activity is a key area for future research. The focus is shifting from simply observing an effect to dissecting the underlying molecular mechanisms.

Structural Biology and Molecular Modeling: The presence of a fluorine atom can alter the conformation of a peptide or protein. nih.gov It can introduce favorable interactions within a binding pocket, such as dipolar or orthogonal multipolar interactions, leading to enhanced affinity. nih.gov Future studies will employ high-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy to solve the structures of this amino acid incorporated into peptides bound to their protein targets. These experimental data, combined with computational approaches like thermodynamic integration, will provide detailed insights into how fluorination impacts binding energy and specificity. nih.gov

Enzyme Inhibition Mechanisms: Fluorinated amino acids have proven to be effective mechanism-based inhibitors for certain enzymes, particularly those dependent on pyridoxal (B1214274) phosphate (B84403) (PLP). nih.gov The fluorine atom, when strategically placed, can act as a leaving group that leads to the irreversible alkylation and inactivation of the enzyme. nih.gov Deeper mechanistic studies will investigate whether derivatives of this compound can be designed to target specific enzymes involved in disease pathways, offering a route to highly selective therapeutics.

Impact on Peptide and Protein Properties: Incorporating fluorinated amino acids into peptides can significantly enhance their stability against proteolytic degradation. researchgate.netnih.gov The fluorine atom can also modulate a peptide's hydrophobicity and its ability to cross cell membranes. Future research will systematically explore how the incorporation of this compound at various positions within a peptide sequence affects its secondary structure, thermal stability, and pharmacokinetic properties. nih.govmdpi.com

Integration with High-Throughput and AI-Driven Drug Discovery Research Platforms

The convergence of experimental biology with advanced computational tools is set to revolutionize the study and application of non-canonical amino acids.

AI and Machine Learning in Compound Design: Artificial intelligence (AI) and machine learning (ML) are becoming integral to modern drug discovery. youtube.com AI models can be trained on large datasets of protein-ligand interactions to predict the binding affinity of novel compounds. nih.gov These tools can be used to design new derivatives of this compound with optimized properties, vastly expanding the chemical space that can be explored. nih.gov For example, advanced models can now generate novel protein sequences and structures from scratch, and these platforms are being expanded to include non-canonical amino acids. youtube.com

High-Throughput Screening (HTS) Integration: HTS platforms allow for the rapid testing of thousands of compounds for biological activity. The future will see a tighter integration of automated synthesis, including flow chemistry, with HTS. This will enable the on-demand creation of large libraries of peptides and small molecules incorporating this compound, followed by immediate screening to identify promising lead compounds. This synergy will dramatically accelerate the early stages of drug discovery.

Predictive Modeling of Synthesis and Properties: Beyond predicting biological activity, AI is being developed to predict the feasibility and optimal conditions for chemical syntheses. By analyzing vast databases of chemical reactions, these tools can suggest novel synthetic pathways for complex molecules like fluorinated amino acids. Furthermore, machine learning models can predict key physicochemical properties (e.g., solubility, membrane permeability) based on molecular structure, allowing researchers to prioritize the synthesis of compounds with the most promising drug-like characteristics. nih.gov

TechnologyApplication in ResearchFuture Goal
AI/Machine Learning Predicting binding affinity, designing novel derivatives. nih.govDe novo design of peptides with desired functions and properties using non-canonical amino acids. nih.govyoutube.com
High-Throughput Screening Rapidly testing large compound libraries for biological activity.Seamlessly integrating automated synthesis with HTS to accelerate hit identification.
Predictive Modeling Forecasting synthetic routes and physicochemical properties.In silico optimization of both biological activity and synthetic accessibility before a compound is ever made.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(3-fluorophenyl)acetic acid, and how is enantiomeric purity achieved?

  • Methodology : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, coupling reactions using trifluoromethylated precursors (e.g., phenylethylamine derivatives) with catalysts like palladium or nickel complexes can yield high enantiomeric excess. Reaction conditions (e.g., temperature: 60–80°C, inert atmosphere) and chiral auxiliaries (e.g., Evans oxazolidinones) are critical for stereochemical control . Post-synthesis purification via HPLC with chiral columns or recrystallization ensures >98% enantiomeric purity .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the aromatic fluorine environment (δ ~116–120 ppm for 19^{19}F coupling) and chiral center integrity.
  • X-ray Crystallography : Resolves absolute configuration, as seen in derivatives like (R)-2-Amino-2-(4-fluorophenyl)acetic acid .
  • Mass Spectrometry : Validates molecular weight (MW: 183.15 g/mol) and fragmentation patterns.
  • Chiral HPLC : Quantifies enantiomeric ratios using columns like Chiralpak AD-H .

Q. How does the fluorine substituent influence the compound's physicochemical properties?

  • Methodology : Fluorine’s electronegativity enhances lipophilicity (logP ~1.2) compared to non-fluorinated analogs, improving membrane permeability. Computational modeling (e.g., DFT) predicts dipole moments and hydrogen-bonding capacity. Experimentally, partition coefficients (octanol/water) and solubility assays (pH 7.4 buffer) quantify these effects .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s potential as an enzyme inhibitor?

  • Methodology : Structural analogs (e.g., trifluoromethyl-substituted derivatives) inhibit indoleamine 2,3-dioxygenase (IDO) via competitive binding to the heme-active site. Docking simulations (AutoDock Vina) and kinetic assays (IC50_{50} determination) reveal fluorine’s role in stabilizing enzyme-ligand interactions through hydrophobic and halogen bonding . In vitro studies using human recombinant IDO and kynurenine quantification (UV-HPLC) validate inhibition efficacy .

Q. How do stereochemical variations impact biological activity in fluorinated phenylglycine derivatives?

  • Methodology : Compare (R)- and (S)-enantiomers in receptor-binding assays. For example, (R)-2-Amino-2-(4-fluorophenyl)acetic acid shows 10-fold higher affinity for GABAA_A receptors than its (S)-counterpart. Circular dichroism (CD) spectroscopy and competitive radioligand binding (e.g., 3^3H-muscimol) quantify stereoselectivity .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated amino acids?

  • Methodology :

  • Meta-analysis : Compare studies using standardized assays (e.g., fixed ATP concentrations in kinase assays).
  • Structural analogs : Evaluate substituent effects (e.g., 3-fluorophenyl vs. 4-fluorophenyl) on target engagement. A table of analogs highlights activity differences:
CompoundTarget EnzymeIC50_{50} (µM)Fluorine Position
(R)-2-Amino-2-(3-FPh)acetic acidIDO12.3 ± 1.53-fluoro
(R)-2-Amino-2-(4-FPh)acetic acidGABAA_A0.8 ± 0.24-fluoro
(R)-2-Amino-2-(2-FPh)acetic acidNo activity>1002-fluoro
  • Crystallography : Resolve binding modes to explain discrepancies (e.g., steric hindrance in 2-fluoro derivatives) .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vivo studies?

  • Methodology :

  • pH stability profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS. Fluorine’s electron-withdrawing effect reduces hydrolysis at pH 7.4 compared to non-fluorinated analogs.
  • Formulation : Use cyclodextrin encapsulation or PEGylation to enhance solubility and half-life in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(3-fluorophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-Amino-2-(3-fluorophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.